molecular formula C13H18ClN B15196241 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride CAS No. 96714-43-1

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride

Cat. No.: B15196241
CAS No.: 96714-43-1
M. Wt: 223.74 g/mol
InChI Key: OWSAKNVQSRMIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of benzoquinolizines, which are heterocyclic compounds containing a fused benzene and quinolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Julolidine: A structurally related compound with similar properties and applications.

    2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo(ij)quinolizine-9-carboxaldehyde:

Uniqueness: 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-, hydrochloride is unique due to its specific methylation and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

CAS No.

96714-43-1

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

7-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-10-8-11-4-2-6-14-7-3-5-12(9-10)13(11)14;/h8-9H,2-7H2,1H3;1H

InChI Key

OWSAKNVQSRMIHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)CCCN3CCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.